molecular formula C22H26N4O3 B12246687 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine

Cat. No.: B12246687
M. Wt: 394.5 g/mol
InChI Key: KYUYOKDQJRSLSW-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine typically involves multi-step organic reactions. The key steps include:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through condensation reactions involving appropriate precursors.

    Attachment of the Cyclopropyl Group: This step often involves cyclopropanation reactions.

    Formation of the Piperidine Ring: This can be synthesized through cyclization reactions.

    Attachment of the Furan-3-Carbonyl Group: This step involves acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the imidazo[1,2-b]pyridazine core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazo[1,2-b]pyridazine core can yield dihydro derivatives.

Scientific Research Applications

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine involves interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core is known to bind to kinase enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and have similar biological activities.

    Cyclopropyl-Containing Compounds: These compounds feature the cyclopropyl group, which imparts unique chemical properties.

    Furan-Containing Compounds: These compounds contain the furan ring, which is known for its reactivity and biological activity.

Uniqueness

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine is unique due to its combination of multiple heterocyclic structures, which contribute to its diverse chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone

InChI

InChI=1S/C22H26N4O3/c1-14-11-18(15(2)29-14)22(27)25-9-7-16(8-10-25)13-28-21-6-5-20-23-19(17-3-4-17)12-26(20)24-21/h5-6,11-12,16-17H,3-4,7-10,13H2,1-2H3

InChI Key

KYUYOKDQJRSLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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